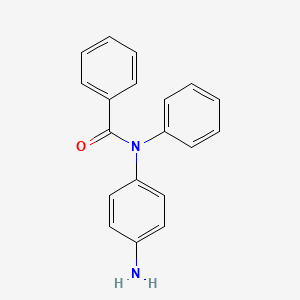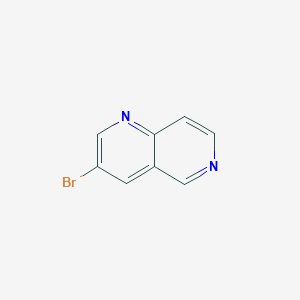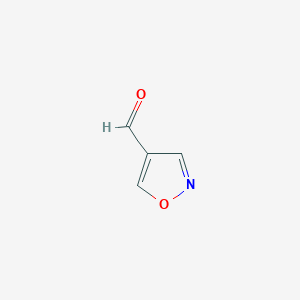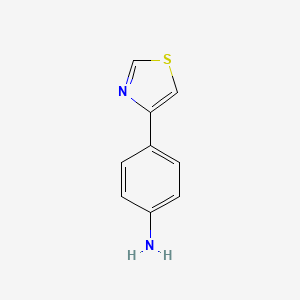
Chlorure de 3-bromofuran-2-carbonyle
Vue d'ensemble
Description
3-Bromofuran-2-carbonyl chloride is an organic compound with the molecular formula C5H2BrClO2 and a molecular weight of 209.42 g/mol. It is a versatile intermediate used in the synthesis of more complex compounds, particularly in the pharmaceutical and agrochemical industries. This compound is known for its high reactivity due to the presence of both bromine and carbonyl chloride functional groups.
Applications De Recherche Scientifique
3-Bromofuran-2-carbonyl chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: Used in the development of biologically active molecules, including potential drug candidates.
Medicine: Plays a role in the synthesis of pharmaceuticals, particularly those targeting specific biochemical pathways.
Industry: Utilized in the production of agrochemicals and polymers.
Mécanisme D'action
Target of Action
3-Bromofuran-2-carbonyl chloride is a versatile intermediate product used in the synthesis of more complex compounds . It is primarily targeted towards the synthesis of a variety of economically important drugs . The specific targets of this compound can vary depending on the final product being synthesized.
Mode of Action
The mode of action of 3-Bromofuran-2-carbonyl chloride involves its interaction with other compounds during synthesis. For instance, it has been used as a reagent in the discovery and development of 3-aryl-5-aryl-1,2,4-oxadiazoles, which are used as apoptosis inducers .
Biochemical Pathways
The specific biochemical pathways affected by 3-Bromofuran-2-carbonyl chloride can vary depending on the final product being synthesized. It is known that the addition of bromoform to carbon-carbon and carbon-heteroatom multiple bonds leads to brominated molecules that find applications in agrochemicals, pharmaceuticals, polymers, and radiolabeled agents .
Result of Action
The result of the action of 3-Bromofuran-2-carbonyl chloride is the synthesis of more complex compounds, including a variety of economically important drugs . The specific molecular and cellular effects would depend on the final product being synthesized.
Action Environment
The action of 3-Bromofuran-2-carbonyl chloride can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds. For instance, the yield of 3-bromofuran was found to reach 60% when the amount of quinoline was increased to 2 moles per mole of the dibromide .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method is the bromination of furan-2-carboxylic acid, followed by conversion to the corresponding acid chloride using reagents like thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production methods for 3-Bromofuran-2-carbonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves strict control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Bromofuran-2-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Addition Reactions: The carbonyl chloride group can react with nucleophiles to form acyl derivatives.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2): Used for converting carboxylic acids to acid chlorides.
Oxalyl Chloride (COCl)2: Another reagent for the formation of acid chlorides.
Major Products Formed:
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Comparaison Avec Des Composés Similaires
3-Bromo-2-furoyl chloride: Similar in structure but with different reactivity and applications.
2-Furancarbonyl chloride: Lacks the bromine atom, leading to different chemical behavior.
Uniqueness: 3-Bromofuran-2-carbonyl chloride is unique due to the presence of both bromine and carbonyl chloride groups, which confer high reactivity and versatility in synthetic applications.
Propriétés
IUPAC Name |
3-bromofuran-2-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrClO2/c6-3-1-2-9-4(3)5(7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTZDPJVRZQGTET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80619018 | |
| Record name | 3-Bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58777-57-4 | |
| Record name | 3-Bromofuran-2-carbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80619018 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Azaspiro[2.4]heptane-1-carboxylic acid](/img/structure/B1288828.png)





